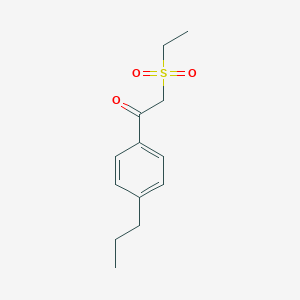![molecular formula C13H21NO5 B7595235 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid, also known as DCA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of cyclohexylacetic acid and contains a dioxane ring that makes it unique from other compounds. DCA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the production of ATP in the mitochondria. By inhibiting PDK, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid leads to an increase in mitochondrial respiration and a decrease in glycolysis. This shift in metabolism leads to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain in the mitochondria, leading to an increase in ATP production. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has also been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in lab experiments include its availability, low cost, and well-established synthesis method. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has also been extensively studied, making it a reliable compound for research purposes. However, the limitations of using 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are many potential future directions for research on 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. One area of research could focus on optimizing the synthesis method to produce higher yields of pure 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. Another area of research could focus on the potential therapeutic applications of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in other diseases, such as inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid for cancer treatment. Overall, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid is a promising compound for further research in cancer treatment and other areas of medicine.
Synthesemethoden
The synthesis of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid involves the reaction of cyclohexylacetic acid with ethylene glycol and acetic anhydride. The resulting product is then reacted with ammonium hydroxide to form 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. The synthesis method has been optimized to produce high yields of pure 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid works by targeting the mitochondria of cancer cells, leading to apoptosis or programmed cell death. This makes it a promising candidate for further research in cancer treatment.
Eigenschaften
IUPAC Name |
2-[1-(1,4-dioxane-2-carbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-11(16)8-13(4-2-1-3-5-13)14-12(17)10-9-18-6-7-19-10/h10H,1-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXOUINPMNNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)



![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)